Cas no 150050-21-8 (Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-)

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- structure
150050-21-8 structure
Produktname:Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-
CAS-Nr.:150050-21-8
MF:C37H42O13
MW:694.7215924263
CID:178904
PubChem ID:122719

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-
    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-
    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrah
    • Benz(a)anthracene-1,7,12(2H)-trione, 3-((5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy)-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-(tetrahydro-6-methyl-5-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)-, (2S-(2alpha(2S*(3S*(2R*,6R*),4aS*,12bR*),5R*,6S*),5alpha,6beta))-
    • CHEBI:199175
    • (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • DTXSID20933866
    • 4a,8,12b-Trihydroxy-9-{5-[(5-hydroxy-6-methyloxan-2-yl)oxy]-6-methyloxan-2-yl}-3-methyl-3-[(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)oxy]-3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione
    • Benz[a]anthracene-1,7,12(2H)-trione, 3-[(5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[tetrahydro-6-methyl-5-[(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy]-2H-pyran-2-yl]-, (3R,4aR,12bS)-
    • Sch 47555
    • Sch-47555
    • 150050-21-8
    • Inchi: InChI=1S/C37H42O13/c1-17-23(38)7-11-28(47-17)49-25-9-10-26(46-19(25)3)20-5-6-21-30(32(20)41)33(42)22-13-14-36(44)16-35(4,50-29-12-8-24(39)18(2)48-29)15-27(40)37(36,45)31(22)34(21)43/h5-6,8,12-14,17-19,23,25-26,28-29,38,41,44-45H,7,9-11,15-16H2,1-4H3
    • InChI-Schlüssel: MCDSLJCOWVFKEL-UHFFFAOYSA-N
    • Lächelt: OC1CCC(OC2CCC(C3=CC=C4C(C5=C(C(=O)C4=C3O)C=CC3(CC(CC(=O)C53O)(C)OC3C=CC(=O)C(C)O3)O)=O)OC2C)OC1C

Berechnete Eigenschaften

  • Genaue Masse: 694.26256
  • Monoisotopenmasse: 694.262541
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 50
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1530
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 8
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 195
  • XLogP3: 1.5

Experimentelle Eigenschaften

  • Dichte: 1.47
  • Siedepunkt: 893.9°Cat760mmHg
  • Flammpunkt: 279.4°C
  • Brechungsindex: 1.653
  • PSA: 195.35

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- Verwandte Literatur

Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd